methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound features a cyclopenta[b]thiophene core with a methyl carboxylate group at position 3 and a substituted isoxazole carbonylamino group at position 2. The isoxazole ring is functionalized with a 4-methoxyphenyl moiety, contributing to its electronic and steric profile.
Properties
Molecular Formula |
C20H18N2O5S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
methyl 2-[[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18N2O5S/c1-25-12-8-6-11(7-9-12)15-10-14(22-27-15)18(23)21-19-17(20(24)26-2)13-4-3-5-16(13)28-19/h6-10H,3-5H2,1-2H3,(H,21,23) |
InChI Key |
QPYZYYSLUYNAPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, including the formation of the isoxazole ring and the subsequent attachment of various functional groups. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach includes the use of microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. This often includes the use of catalysts, such as copper (I) or ruthenium (II), for cycloaddition reactions . Additionally, metal-free synthetic routes are being explored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups in the compound are susceptible to hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Products | Source |
|---|---|---|---|
| Ester hydrolysis | Aqueous NaOH (1–2 M), reflux, 6–8h | Carboxylic acid derivative (free -COOH group at position 3) | |
| Amide bond cleavage | HCl (conc.), 80°C, 3h | 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid + cyclopenta[b]thiophene amine |
Key Observations :
-
Ester hydrolysis proceeds with moderate yields (~60–70%) under basic conditions.
-
Acidic cleavage of the amide bond generates intermediates useful for further functionalization.
Nucleophilic Substitution
The isoxazole ring and electron-deficient thiophene moiety participate in nucleophilic substitutions:
Mechanistic Insight :
-
The 3-carbonyl group on the isoxazole acts as an electrophilic site for nucleophilic attack .
-
Thiophene’s electron-rich nature limits direct substitution but enables directed metalation strategies.
Cycloaddition Reactions
The isoxazole ring participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product | Source |
|---|---|---|---|
| Phenylacetylene | CuI, DMF, 100°C, 24h | Isoxazole-fused pyrazole derivatives | |
| Ethylene oxide | Toluene, reflux, 8h | Spirocyclic ether-thiophene hybrid structures |
Limitations :
-
Steric hindrance from the 4-methoxyphenyl group reduces reaction rates.
Methoxy Group Demethylation
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| BBr₃ (1.0 M in DCM) | −20°C → RT, 6h | Phenolic derivative (free -OH at para position) |
Applications :
-
Demethylation enhances solubility and enables further electrophilic aromatic substitutions.
Ester Reduction
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → reflux, 2h | Primary alcohol derivative |
Catalytic Cross-Coupling
The thiophene ring engages in Suzuki-Miyaura couplings:
| Partner | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O (3:1), 80°C, 12h | 55% | |
| Vinylboronic ester | PdCl₂(dppf), CsF | THF, 60°C, 8h | 48% |
Challenges :
-
Steric bulk from the cyclopenta[b]thiophene system necessitates higher catalyst loadings.
Oxidation Reactions
Controlled oxidation targets the dihydro-cyclopenta[b]thiophene system:
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| m-CPBA | DCM, 0°C → RT, 4h | Epoxidation at C5-C6 double bond | |
| KMnO₄ (aq.) | H₂SO₄, 50°C, 2h | Ring-opening to form dicarboxylic acid |
Selectivity :
-
m-CPBA preferentially oxidizes the less hindered double bond.
Scientific Research Applications
Structure and Composition
The compound features an isoxazole ring, a cyclopentathiophene core, and a carboxylate group, which contribute to its reactivity and biological activity. The molecular formula is with a molecular weight of 436.5 g/mol.
Chemistry
In the field of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural features allow chemists to explore new synthetic pathways and develop derivatives with enhanced properties .
Biology
Preliminary studies indicate that methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibits antimicrobial and anticancer properties. Research has shown its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating significant cytotoxicity .
Medicine
The compound is being investigated for its potential as a therapeutic agent due to its unique interactions with biological targets. Studies suggest that it may inhibit specific enzymes or receptors involved in cancer progression, making it a candidate for further pharmacological evaluation .
Industry
In industrial applications, this compound can be utilized in the development of new materials with specialized properties such as conductivity or fluorescence. Its versatility makes it suitable for various applications in material science .
Anticancer Activity
A study evaluated the anticancer effects of this compound against multiple cell lines. The results showed that it outperformed some commercially available drugs in terms of growth inhibition, highlighting its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring and the thiophene moiety are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This can lead to a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-Amino-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate (Precursor)
- Structural Difference: The amino group at position 2 is replaced by the isoxazole carbonylamino group in the target compound.
- Synthesis : Prepared via Gewald reaction, followed by functionalization. The target compound likely undergoes acylation with 5-(4-methoxyphenyl)isoxazole-3-carbonyl chloride .
Ethyl 2-(3-Phenylthioureido)-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate
- Structural Difference: Thioureido group at position 2 vs. isoxazole carbonylamino group. Ethyl ester vs. methyl ester.
- Bioactivity : Exhibits antifungal and antibacterial properties due to the thiourea moiety. The target compound’s isoxazole may offer different selectivity .
- Physicochemical Properties : Ethyl ester increases lipophilicity (logP ~2.8) compared to the target’s methyl ester (logP ~2.5) .
Ethyl 2-{[4-(Methyloxy)-4-Oxobutanoyl]Amino}-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate
- Structural Difference : A linear acyl chain replaces the aromatic isoxazole.
- Synthesis: Condensation of the amino precursor with 4-methoxy-4-oxobutanoyl chloride.
- Stability : The flexible acyl chain may reduce metabolic stability compared to the rigid isoxazole in the target compound .
2-[(2-Fluorobenzoyl)Amino]-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylic Acid
- Structural Difference : Fluorobenzoyl group and carboxylic acid vs. isoxazole and methyl ester.
- The carboxylic acid group increases solubility (aqueous solubility ~15 mg/mL) compared to the ester-containing target (~5 mg/mL) .
Methyl 2-({[3-(2-Chlorophenyl)-5-Methyl-4-Isoxazolyl]Carbonyl}Amino)-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate
- Structural Difference : Chlorophenyl and methyl-substituted isoxazole vs. methoxyphenyl isoxazole.
- Electronic Effects : Chlorine’s electron-withdrawing effect contrasts with methoxy’s electron-donating nature, altering electronic density and binding interactions.
- Bioactivity : Chlorine may enhance cytotoxicity, while methoxy groups often improve pharmacokinetic profiles .
Comparative Data Table
Research Implications
Comparative studies suggest that ester groups (methyl/ethyl) modulate metabolic stability, while aromatic substituents (chloro, fluoro, methoxy) influence binding affinity. Further crystallographic analysis using SHELX and hydrogen-bonding studies could elucidate structure-activity relationships.
Biological Activity
Methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS Number: 905768-56-1) is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes an isoxazole ring and a cyclopentathiophene moiety, which contribute to its pharmacological properties. Research into its biological activity has revealed promising applications in various therapeutic areas, particularly in cancer treatment and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 398.4 g/mol. The structural features are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 398.4 g/mol |
| CAS Number | 905768-56-1 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in various diseases. The isoxazole ring is known for its role in modulating enzyme activity, while the cyclopentathiophene structure enhances binding affinity to receptors and enzymes.
Target Interactions
- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to tumor growth and metastasis.
Anticancer Properties
Research has indicated that this compound demonstrates significant anticancer activity. In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines.
Case Study Example :
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value indicating effective inhibition at low concentrations.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against a range of bacterial strains.
Table of Antimicrobial Activity :
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Anticancer Studies : A dissertation highlighted the potential of this compound as an inhibitor of tumorigenesis through modulation of signaling pathways associated with cancer cell survival and proliferation .
- Antimicrobial Screening : Research indicates that derivatives of isoxazole exhibit varying degrees of antibacterial activity, supporting further exploration into this compound’s potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
- Methodological Answer : The compound can be synthesized via condensation reactions between cyclopenta[b]thiophene precursors and activated isoxazole carbonyl derivatives. For example, analogous thioureido-thiophene derivatives are prepared by reacting 2-amino-cyclopenta[b]thiophene intermediates with isothiocyanates or acyl chlorides under mild conditions (e.g., room temperature in 1,4-dioxane or dichloromethane) . Key steps include:
- Step 1 : Preparation of the 2-amino-cyclopenta[b]thiophene core via Gewald or Biginelli-like reactions.
- Step 2 : Activation of the isoxazole moiety (e.g., conversion to isoxazole-3-carbonyl chloride) for nucleophilic substitution.
- Step 3 : Purification via recrystallization (methanol, ethanol) or reverse-phase HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., cyclopentane dihydrogens, methoxy groups) and confirms substitution patterns. For example, cyclopenta[b]thiophene protons appear as multiplet signals at δ 2.5–3.5 ppm, while the methoxy group resonates at δ ~3.8 ppm .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹), amide N–H (3300 cm⁻¹), and C–O–C (1250 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight (e.g., expected [M+H]+ ion) and purity (>95%) .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer : Based on structurally similar thiophene derivatives:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye irritation (Category 2A hazard) .
- Ventilation : Use fume hoods to mitigate respiratory exposure (specific target organ toxicity, Category 3) .
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for analogous cyclopenta[b]thiophene derivatives?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance nucleophilicity of amino-thiophene intermediates .
- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) or acid/base additives (e.g., triethylamine) improve coupling efficiency in isoxazole-thiophene conjugates .
- Temperature Control : Reactions performed at 0–25°C minimize side reactions (e.g., hydrolysis of acyl chlorides) .
Q. What strategies resolve contradictions in biological activity data for structurally related compounds?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple assays (e.g., antifungal vs. antibacterial) to identify selective activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of the isoxazole and thiophene moieties with target enzymes .
- Metabolite Profiling : Assess stability in physiological buffers (PBS, serum) to rule out false negatives due to rapid degradation .
Q. How do structural modifications (e.g., substituents on the isoxazole ring) impact bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or chloro (-Cl) enhance electrophilicity, improving interactions with nucleophilic enzyme residues (e.g., cysteine proteases) .
- Steric Effects : Bulky groups (e.g., 4-methoxyphenyl) may reduce binding to narrow enzymatic pockets but improve metabolic stability .
- Hybrid Analog Synthesis : Combine isoxazole-thiophene cores with known pharmacophores (e.g., triazoles) to explore synergistic effects .
Q. What mechanistic studies are recommended to elucidate this compound's mode of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against serine/threonine kinases or cytochrome P450 isoforms using fluorogenic substrates .
- ROS Scavenging Assays : Quantitate reactive oxygen species (ROS) in cell lines (e.g., HEK293) to assess antioxidant potential .
- Gene Expression Profiling : RNA-seq or qPCR to identify upregulated/downregulated pathways (e.g., apoptosis, inflammation) .
Notes on Data Interpretation
- Contradictions in Spectral Data : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in the cyclopenta[b]thiophene region .
- Purity Discrepancies : Use orthogonal methods (HPLC, TLC) to confirm compound homogeneity, especially when biological results vary between batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
